![molecular formula C16H18N2O3S B230243 N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B230243.png)
N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)acetamide, commonly referred to as ESI-09, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. ESI-09 was first synthesized in 2010 by a team of researchers led by Dr. Stefan Feske at New York University School of Medicine. Since then, it has been extensively studied for its mechanism of action and its potential use in treating various diseases.
Wirkmechanismus
ESI-09 acts as a potent inhibitor of CRAC channels by binding to the STIM1 protein, which is involved in the activation of these channels. By inhibiting the activity of CRAC channels, ESI-09 effectively blocks the influx of calcium ions into immune cells, which is necessary for their activation. This mechanism of action has been extensively studied and validated in various in vitro and in vivo models.
Biochemical and Physiological Effects:
ESI-09 has been shown to have a range of biochemical and physiological effects, particularly in immune cells. It has been shown to inhibit the production of cytokines, which are signaling molecules involved in the immune response. Additionally, ESI-09 has been shown to inhibit the proliferation and activation of T cells, which play a crucial role in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
ESI-09 has several advantages for use in laboratory experiments. It is a small molecule inhibitor, which makes it easy to use and manipulate in vitro and in vivo models. Additionally, it has been extensively studied and validated, which makes it a reliable tool for researchers. However, ESI-09 also has some limitations, particularly in its specificity for CRAC channels. It has been shown to inhibit other ion channels as well, which can complicate its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of ESI-09. One area of interest is its potential use in the treatment of autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis. Additionally, ESI-09 may have potential applications in cancer research, as it has been shown to inhibit the growth and proliferation of cancer cells. Further studies are needed to fully understand the potential therapeutic applications of ESI-09 and to optimize its use in laboratory experiments.
Synthesemethoden
The synthesis of ESI-09 involves several steps, starting with the reaction of 4-nitrophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-ethylsulfonyl aniline to form the desired product, ESI-09. The synthesis process has been optimized to ensure high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
ESI-09 has been extensively studied for its potential therapeutic applications, particularly in the field of immunology. It has been shown to inhibit the activity of calcium release-activated calcium (CRAC) channels, which play a crucial role in the activation of immune cells. This makes ESI-09 a promising candidate for the treatment of autoimmune disorders and other immune-related diseases.
Eigenschaften
Produktname |
N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)acetamide |
|---|---|
Molekularformel |
C16H18N2O3S |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
N-[4-[(4-ethylphenyl)sulfonylamino]phenyl]acetamide |
InChI |
InChI=1S/C16H18N2O3S/c1-3-13-4-10-16(11-5-13)22(20,21)18-15-8-6-14(7-9-15)17-12(2)19/h4-11,18H,3H2,1-2H3,(H,17,19) |
InChI-Schlüssel |
PBFOJSKLQMCKBB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C |
Kanonische SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B230163.png)
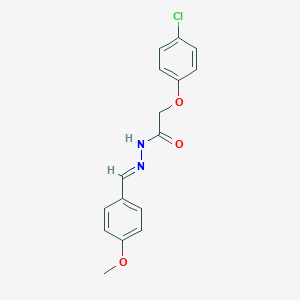

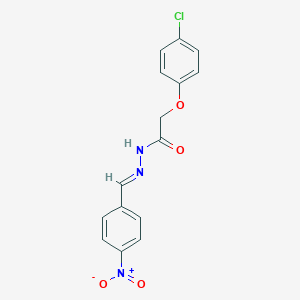
![2-methyl-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230173.png)
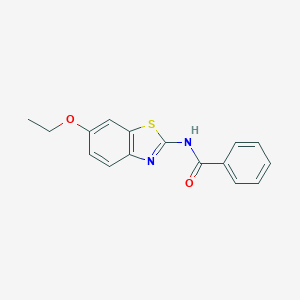
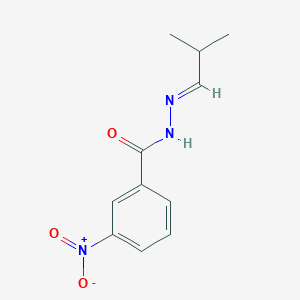
![1-(3-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B230176.png)
![3-[(5E)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide](/img/structure/B230178.png)
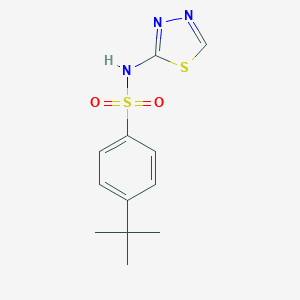

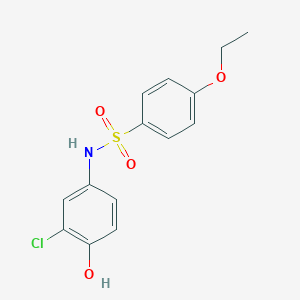
![4-[(4-Methylnaphthalen-1-yl)sulfonyl]morpholine](/img/structure/B230187.png)
![(2-Oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-acetic acid](/img/structure/B230193.png)